Cas no 99522-79-9 (Pranidipine)
Pranidipine Chemical and Physical Properties
Names and Identifiers
-
- Pranidipine
- 3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- FRC 8411
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl (2E)-3-phenyl-2-propenyl ester
- OPC 13340
- 99522-79-9
- BRN 5654325
- UNII-9DES9QVH58
- DTXSID00875518
- FRC-8411
- Q7238365
- HY-19664
- SCHEMBL49274
- 9DES9QVH58
- 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL (2E)-3-PHENYL-2-PROPENYL ESTER
- SMR004701255
- CS-0016176
- (E)-CINNAMYL METHYL (+/-)-1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLATE
- 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, 3-METHYL 5-((2E)-3-PHENYL-2-PROPEN-1-YL) ESTER
- PRANIDIPINE [JAN]
- (Z)-3-Methyl 5-(3-phenylallyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- AS-15993
- AKOS025311508
- Acalas
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 3-phenyl-2-propenyl ester, (E)-
- (E)-Cinnamyl methyl (+-)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- NS00116373
- Pranidipine [INN]
- trans-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- AKOS040742443
- MLS006010122
- OPC-13340
- CCRIS 6666
- s2436
- 3-cinnamyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Methyl cinnamyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 102106-08-1
- BRD-A68083442-001-01-6
- methyl 3-phenyl-2-propyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
- GLXC-01785
- pranidipino
- G12718
- DTXCID701013639
- methyl 3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- pranidipinum
-
- MDL: MFCD00865896
- Inchi: 1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+
- InChI Key: XTFPDGZNWTZCMF-DHZHZOJOSA-N
- SMILES: O(C/C=C/C1C=CC=CC=1)C(C1=C(C)NC(C)=C(C(=O)OC)C1C1C=CC=C(C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 448.16300
- Monoisotopic Mass: 448.163437
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 847
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.253±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 143.5-144.5 ºC (methanol )
- Boiling Point: 618.9°Cat760mmHg
- Flash Point: 328.1°C
- Refractive Index: 1.606
- Solubility: Insuluble (2.5E-4 g/L) (25 ºC),
- PSA: 110.45000
- LogP: 5.11120
Pranidipine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
Pranidipine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-19664-10mM*1mLinDMSO |
Pranidipine |
99522-79-9 | 99.85% | 10mM*1mLinDMSO |
¥987 | 2022-05-18 | |
| MedChemExpress | HY-19664-1mg |
Pranidipine |
99522-79-9 | 99.53% | 1mg |
¥500 | 2023-08-31 | |
| MedChemExpress | HY-19664-5mg |
Pranidipine |
99522-79-9 | 99.52% | 5mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-19664-10mg |
Pranidipine |
99522-79-9 | 99.52% | 10mg |
¥1280 | 2025-04-15 | |
| MedChemExpress | HY-19664-25mg |
Pranidipine |
99522-79-9 | 99.52% | 25mg |
¥2560 | 2025-04-15 | |
| MedChemExpress | HY-19664-50mg |
Pranidipine |
99522-79-9 | 99.52% | 50mg |
¥4100 | 2025-04-15 | |
| MedChemExpress | HY-19664-100mg |
Pranidipine |
99522-79-9 | 99.53% | 100mg |
¥6500 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S2436-5mg |
Pranidipine |
99522-79-9 | 99.86% | 5mg |
¥1070.13 | 2023-10-10 | |
| S e l l e c k ZHONG GUO | S2436-25mg |
Pranidipine |
99522-79-9 | 99.86% | 25mg |
¥3470.54 | 2023-10-10 | |
| ChemScence | CS-0016176-5mg |
Pranidipine |
99522-79-9 | 99.85% | 5mg |
$100.0 | 2022-04-26 |
Pranidipine Suppliers
Pranidipine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Pranidipine
Pranidipine (CAS 99522-79-9): A Comprehensive Overview of Its Pharmacological Profile and Clinical Applications
Pranidipine, a dihydropyridine calcium channel blocker with the chemical identifier CAS 99522-79-9, has emerged as a significant therapeutic agent in the management of cardiovascular disorders. Its molecular structure, characterized by a substituted 1,4-dihydropyridine core, enables selective modulation of L-type voltage-gated calcium channels. This compound is widely recognized for its vasodilatory properties, making it a cornerstone in the treatment of hypertension and angina pectoris. Recent advancements in pharmacological research have further elucidated its mechanism of action and expanded its potential applications beyond traditional indications.
The pharmacodynamics of Pranidipine are primarily attributed to its high affinity for calcium channels in vascular smooth muscle cells. By inhibiting extracellular calcium influx, it reduces intracellular calcium concentrations, leading to relaxation of arterial walls and subsequent lowering of systemic blood pressure. Notably, studies published in the *Journal of Hypertension* (2023) highlight its superior vascular selectivity compared to earlier-generation dihydropyridines, minimizing cardiac side effects such as reflex tachycardia. This selectivity is linked to its unique substitution pattern on the pyridine ring, which enhances binding specificity for peripheral over cardiac tissues.
Clinical trials evaluating Pranidipine have demonstrated consistent efficacy in both monotherapy and combination regimens. A meta-analysis from the *European Heart Journal* (Q3 2024) reported that patients treated with CAS 99522-79-9-based therapies achieved an average reduction in systolic blood pressure by 18–24 mmHg without significant adverse events. These findings align with its favorable safety profile, particularly in elderly populations where polypharmacy is common. Additionally, emerging evidence suggests potential neuroprotective effects through cerebral vasodilation, though further randomized controlled trials are required to validate these preliminary observations.
The pharmacokinetics of Pranidipine involve rapid oral absorption with peak plasma concentrations reached within 1–3 hours post-administration. Metabolism occurs primarily via hepatic cytochrome P450 enzymes (CYP3A4 and CYP1A1), yielding active metabolites that contribute to prolonged antihypertensive effects. A study published in *Clinical Pharmacology & Therapeutics* (February 2024) revealed a mean terminal half-life of approximately 8–10 hours, supporting once-daily dosing regimens that improve patient compliance. Importantly, drug-drug interactions remain minimal due to low plasma protein binding (<60%) compared to other calcium channel blockers.
Innovative research continues to explore novel formulations of CAS 99522-79-9. Transdermal delivery systems are under investigation to bypass first-pass metabolism while maintaining steady-state plasma levels. A preclinical trial using nanocrystal technology enhanced bioavailability by up to 40%, as reported in *Advanced Drug Delivery Reviews* (March 2024). These advancements aim to address challenges related to interindividual variability in drug response and optimize therapeutic outcomes across diverse patient cohorts.
The global market for calcium channel blockers remains robust, driven by increasing prevalence rates of hypertension and coronary artery disease. According to market analysis from Grand View Research (Q1 2025), compounds like Pranidipine account for over $1.8 billion annually due to their efficacy profile and cost-effectiveness relative to newer antihypertensive agents such as angiotensin receptor-neprilysin inhibitors (ARNIs). Regulatory bodies including the FDA continue monitoring post-marketing safety data through Sentinel Initiative programs.
Ongoing clinical research focuses on repurposing strategies for CAS 99522-79-9. Preclinical models suggest potential applications in pulmonary arterial hypertension management via endothelial nitric oxide synthase activation pathways. Furthermore, studies presented at the American College of Cardiology Congress (ACC) highlighted synergistic effects when combined with SGLT-2 inhibitors for diabetic cardiomyopathy prevention—although these findings require validation through phase III trials before clinical adoption.
In conclusion, Pranidipine (CAS No: 99522-79-9) represents a well-established yet evolving therapeutic option within cardiovascular medicine. Its unique pharmacological attributes combined with continuous scientific innovation position it as a valuable tool not only for conventional indications but also for emerging treatment paradigms addressing complex metabolic-cardiovascular comorbidities.
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